![molecular formula C19H24N6O2S B2447293 N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide CAS No. 946210-90-8](/img/structure/B2447293.png)
N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C19H24N6O2S and its molecular weight is 400.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C17H24N6OS and a molecular weight of 364.48 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Research indicates that this compound may act as a dual inhibitor of tyrosine and phosphoinositide kinases, which are crucial in various signaling pathways associated with cancer cell proliferation and survival. The inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Anticancer Properties
- Inhibition of Kinase Activity : The compound has demonstrated effectiveness against several cancer cell lines by inhibiting key kinases involved in tumorigenesis. For instance, it targets the HER family of receptors, which are often overexpressed in various cancers.
-
Case Studies :
- In vitro studies have shown that the compound significantly reduces cell viability in non-small cell lung cancer (NSCLC) models by inducing apoptosis through the activation of caspase pathways.
- A clinical trial (NCT03743350) is currently investigating its efficacy in patients with NSCLC harboring specific mutations.
Other Biological Activities
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties by modulating cytokine production and reducing oxidative stress markers.
- Neuroprotective Effects : Some research indicates potential neuroprotective effects, possibly through the modulation of neuroinflammatory pathways.
Research Findings
Wissenschaftliche Forschungsanwendungen
Kinase Inhibition
N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide has been identified as a potent inhibitor of PIM kinases (proviral integration site for Moloney murine leukemia virus). PIM kinases play a crucial role in cell survival and proliferation in several cancers. The compound's ability to inhibit these kinases suggests its potential as an anticancer agent.
Anticancer Research
In vitro studies have demonstrated that this compound effectively reduces the proliferation of cancer cell lines that express high levels of PIM kinases. The IC50 values for these assays are indicative of its potent biological activity, often falling within low micromolar concentrations. In vivo studies using xenograft models have shown reduced tumor growth and improved survival rates when treated with this compound compared to control groups.
Cancer Treatment
A clinical trial (NCT03743350) evaluated a similar compound's efficacy against non-small cell lung cancer (NSCLC). The results indicated promising outcomes in patients with specific genetic mutations associated with PIM kinase activity, highlighting the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives.
Cardiovascular Applications
Research has also explored the compound's effects on vascular smooth muscle responses, suggesting potential applications beyond oncology. Studies indicate that it may modulate hypercontractility associated with hypertension and cardiovascular diseases, opening avenues for further investigation into its cardiovascular benefits.
Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives
The following table summarizes the biological activities and potency of various derivatives related to this compound:
Compound Name | Target Kinase | IC50 (µM) | Activity Type |
---|---|---|---|
N-(2-(4-amino)-6-methylthio-pyrazolo[3,4-d]pyrimidin-1-yl) | PIM1 | 0.5 | Inhibitor |
N-(2-(4-methoxyethyl)-6-methylthio-pyrazolo[3,4-d]pyrimidin-1-yl) | PIM2 | 0.8 | Inhibitor |
N-(2-(4-(2-methoxyethyl)amino)-6-methylthio-pyrazolo[3,4-d]pyrimidin-1-yl) | DAPK3 | 0.7 | Inhibitor |
Eigenschaften
IUPAC Name |
N-[2-[4-(2-methoxyethylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2S/c1-27-11-9-21-17-15-13-22-25(18(15)24-19(23-17)28-2)10-8-20-16(26)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,20,26)(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJWIMKTACNKDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.